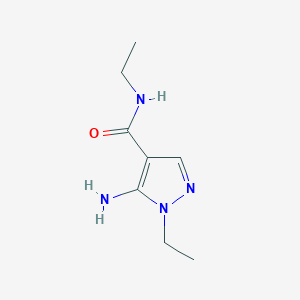

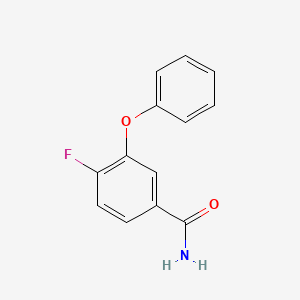

![molecular formula C18H15N3 B2970646 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030132-81-0](/img/structure/B2970646.png)

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are renowned for their valuable biological activities and excellent materials properties . Quinolines and quinoline-containing macromolecules have been studied for over a century because of their desirable biological activities and favorable combinations of materials properties .

Synthesis Analysis

The synthesis of quinolines often involves the use of an electron-deficient diene (e.g., an aryl imine formed from an aniline and a benzaldehyde) and an electron-rich conjugated dienophile (e.g., an alkyne). The diene coordinates with a Lewis acid and reacts with the dienophile in a formal aza-Diels–Alder [4+2]-cycloaddition, with the resulting dihydro intermediate oxidized to generate a quinoline moiety . This classic reaction, known as the Povarov reaction, has been used to synthesize quinolines and benzoquinolines .科学的研究の応用

Synthesis and Structural Analysis

- Condensed Heterotricycles: Pyrazolo[3,4-c]quinoline derivatives, closely related to the compound , have been synthesized using reduction and thermal cyclization methods. These compounds show unique properties based on their structural formation (Nagarajan & Shah, 1992).

- Ligand and Metal Derivatives: A study on 8-quinoline-based ligands, which are structurally similar, demonstrated their ability to form discrete compounds with potential for supramolecular associations. This study highlighted the importance of π–π stacking interactions in these compounds (Semeniuc, Reamer, & Smith, 2010).

Biological and Photophysical Properties

- Antimicrobial Agents: Novel pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related, have shown potential as antimicrobial agents. These compounds have been synthesized and screened for their antibacterial and antifungal activities (Holla et al., 2006).

- Quantum-Chemical Simulations: Studies involving quantum chemical simulations on pyrazolo[3,4-b]quinoline derivatives revealed insights into their absorption spectra, which are crucial for understanding their photophysical properties (Kościen et al., 2003).

Green Synthesis Techniques

- Microwave-Assisted Protocol: A study presented a microwave-assisted, eco-friendly protocol for synthesizing pyrazolo-[3,4-b]-quinolines. This highlights the move towards more sustainable and efficient synthesis methods in the field (Khumalo et al., 2019).

Supramolecular Chemistry

- Dimensionality of Aggregation: Research into dihydrobenzopyrazoloquinolines, structurally related to the compound of interest, has provided insights into the effect of substitution on the dimensionality of supramolecular aggregation. This is significant for understanding the molecular interactions in these compounds (Portilla et al., 2005).

Over a Century of Research

- Historical Overview: A comprehensive review summarizes over 100 years of research on pyrazolo[3,4-b]quinolines, covering synthesis methods, photophysical, and biological properties. This provides a broad perspective on the evolution and applications of these compounds (Danel et al., 2022).

作用機序

Target of Action

Quinoline derivatives have been known to exhibit a broad range of pharmacological activities .

Mode of Action

Quinoline derivatives have been known to exhibit high and selective activity attained through different mechanisms of action .

Biochemical Pathways

Quinoline derivatives have been known to affect various biological pathways .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives have been widely studied .

Result of Action

Quinoline derivatives have been known to exhibit a broad range of bioactivities .

Action Environment

The environmental factors can significantly influence the action of quinoline derivatives .

特性

IUPAC Name |

8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGOWKGMRVNKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

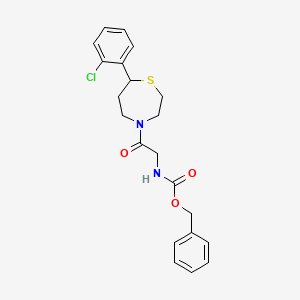

![3-{[4-(2-Thienylacetyl)piperazin-1-yl]methyl}-1,2-benzisoxazole](/img/structure/B2970565.png)

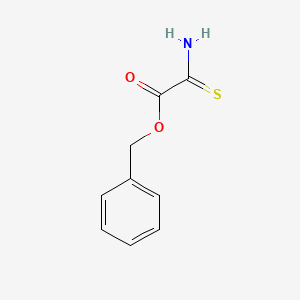

![3-(4-Chlorophenyl)-7,9-dimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2970566.png)

![3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2970571.png)

![4-Ethoxy-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2970574.png)

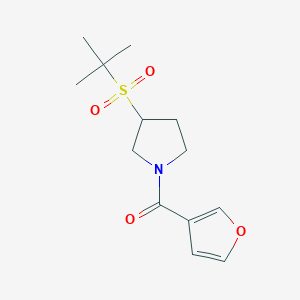

![4-(3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)pyrrolidin-2-one](/img/structure/B2970578.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2970586.png)